molecular formula C6H11Cl2N B14627558 (1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl chloride CAS No. 59173-63-6

(1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl chloride

Cat. No.: B14627558
CAS No.: 59173-63-6
M. Wt: 168.06 g/mol
InChI Key: OGIRFDHHRUMVGF-UHFFFAOYSA-N
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Description

(1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl chloride: is an organic compound that belongs to the class of imidoyl chlorides These compounds are characterized by the presence of a carbon-nitrogen double bond (C=N) with a chlorine atom attached to the nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl chloride typically involves the reaction of ethanimidoyl chloride with 1-chlorobutan-2-amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imidoyl chloride. The reaction can be represented as follows:

CH3CCl=NH+ClCH2CH2CH2NH2CH3CCl=NCH2CH2CH2Cl\text{CH}_3\text{CCl}=NH + \text{ClCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{CCl}=N\text{CH}_2\text{CH}_2\text{CH}_2\text{Cl} CH3​CCl=NH+ClCH2​CH2​CH2​NH2​→CH3​CCl=NCH2​CH2​CH2​Cl

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution: Formation of substituted imidoyl chlorides.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of oxidized derivatives such as imidoyl oxides.

Scientific Research Applications

Chemistry: (1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: The compound has potential applications in the development of biologically active molecules. It can be used as a building block in the synthesis of enzyme inhibitors and receptor modulators.

Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of drugs targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or modulation of the target’s activity, resulting in various biological effects.

Comparison with Similar Compounds

    (1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl bromide: Similar structure but with a bromine atom instead of chlorine.

    (1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl fluoride: Similar structure but with a fluorine atom instead of chlorine.

    (1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl iodide: Similar structure but with an iodine atom instead of chlorine.

Uniqueness: The uniqueness of (1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl chloride lies in its specific reactivity and the types of products it can form. The presence of the chlorine atom makes it a versatile intermediate for various chemical transformations, and its reactivity can be fine-tuned by modifying the reaction conditions.

Properties

CAS No.

59173-63-6

Molecular Formula

C6H11Cl2N

Molecular Weight

168.06 g/mol

IUPAC Name

N-(1-chlorobutan-2-yl)ethanimidoyl chloride

InChI

InChI=1S/C6H11Cl2N/c1-3-6(4-7)9-5(2)8/h6H,3-4H2,1-2H3

InChI Key

OGIRFDHHRUMVGF-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)N=C(C)Cl

Origin of Product

United States

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